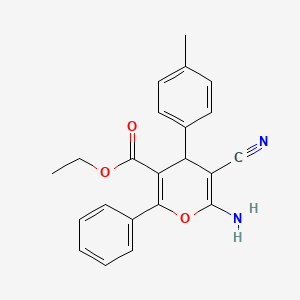

ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a polyfunctionalized 4H-pyran derivative with a pyran core substituted with amino, cyano, ester, and aryl groups. This compound belongs to a class of molecules widely utilized as organic intermediates for synthesizing polycondensed heterocycles, such as pyranopyrimidines, due to their bifunctional reactivity (nucleophilic amino and electrophilic cyano/ester groups) .

Synthesis: The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds (e.g., ethyl acetoacetate). For example, and describe its preparation using a four-component reaction in water under mild conditions, highlighting the efficiency of MCRs in generating structural complexity. Catalysts such as KF-Al₂O₃ () or bases like triethylamine () are employed to enhance reaction rates and yields.

Structural Features:

X-ray crystallography () reveals that the pyran ring adopts a nearly planar conformation (r.m.s. deviation = 0.059 Å), stabilized by intramolecular N–H⋯O and N–H⋯N hydrogen bonds. The 4-(4-methylphenyl) and 2-phenyl substituents introduce steric bulk, influencing crystal packing and intermolecular interactions.

Properties

CAS No. |

73035-27-5 |

|---|---|

Molecular Formula |

C22H20N2O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)21(24)27-20(19)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3 |

InChI Key |

VPUYSAARIPPTHH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

A microwave-enhanced protocol employs a mixture of ethyl acetoacetate (1 mmol), 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and decaniobate catalyst (100 mg) under solvent-free conditions. The reaction is irradiated at 80°C for 1 hour using a Monowave 400 microwave reactor. Post-reaction, the catalyst is recovered via acetone precipitation, and the crude product is recrystallized in ethanol.

Key Findings

-

Advantages : Solvent-free conditions, rapid reaction time, and quantitative yield.

-

Mechanism : The decaniobate catalyst facilitates Knoevenagel condensation, Michael addition, and cyclization sequentially.

Meglumine-Catalyzed Green Synthesis in Ethanol-Water Solvent

Reaction Conditions and Procedure

Meglumine (10 mol%) catalyzes the one-pot reaction of ethyl acetoacetate, 4-methylbenzaldehyde, and malononitrile in a 1:9 ethanol-water mixture at room temperature. The reaction completes within 30–35 minutes, after which the product is isolated via ice-water precipitation and ethanol recrystallization.

Key Findings

-

Advantages : Biodegradable catalyst, room-temperature conditions, and high atom economy.

-

Reusability : The catalyst is reused four times with minimal activity loss (96% → 94% yield).

Snail Shell (SS) as a Natural Heterogeneous Catalyst

Reaction Conditions and Procedure

Crushed snail shell powder (0.15 g) serves as a calcium carbonate-based catalyst in methanol. The reaction proceeds at room temperature for 50 minutes, followed by filtration and ethanol recrystallization.

Key Findings

-

Advantages : Eco-friendly, low-cost, and avoids toxic solvents.

-

Characterization : The catalyst’s aragonite structure is confirmed via scanning electron microscopy (SEM).

Magnetized Distilled Water (MDW) with Potassium Carbonate

Reaction Conditions and Procedure

In magnetized distilled water (MDW), 4-methylbenzaldehyde, ethyl acetoacetate, and malononitrile react with K₂CO₃ (1 mmol) at 70°C. The product is isolated after 1 hour and recrystallized in ethanol.

Comparative Analysis of Catalytic Systems

Table 1: Summary of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Microwave-Assisted | Decaniobate | Solvent-free | 80°C | 1 h | 100% |

| Meglumine | Meglumine | Ethanol-Water | RT | 35 min | 96% |

| Snail Shell | CaCO₃ (SS) | Methanol | RT | 50 min | 93% |

| Magnetized Water | K₂CO₃ | MDW | 70°C | 1 h | N/A |

Mechanistic Insights

All methods follow a three-step pathway:

-

Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

-

Michael Addition : Ethyl acetoacetate attacks the nitrile’s β-carbon.

-

Cyclization : Intramolecular nucleophilic attack yields the 4H-pyran core.

Optimization and Scalability Challenges

Solvent Selection

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Applications

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Escherichia coli | 0.50 μg/mL | Bactericidal |

| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |

Several studies have shown that this compound exhibits potent activity against multi-drug resistant strains, making it a promising candidate for antibiotic development .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against strains such as Candida albicans. Its mechanism appears to involve disruption of cell wall synthesis and function, contributing to its efficacy as an antifungal agent .

Anticancer Properties

Cytotoxicity studies have indicated that this compound possesses selective cytotoxicity against various human cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| A549 | 20 | Induces apoptosis |

The compound's ability to induce apoptosis is evidenced by increased levels of caspases and annexin V staining . Research published in Cancer Letters reported significant reductions in cell viability for MCF-7 cells, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted that derivatives of this compound exhibited potent activity against multi-drug resistant bacterial strains, reinforcing its potential as a lead compound for antibiotic development .

Cytotoxic Effects

Research findings indicate that this compound significantly reduced cell viability in breast cancer cells, with an IC50 value suggesting effective therapeutic potential .

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of oxidative reactions by breaking the chains of oxidative processes and decomposing hydroperoxides . This dual action makes it a promising antioxidant for various applications.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F, CN) increase electrophilicity of the pyran core, enhancing reactivity in cyclization reactions .

- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce reaction yields in MCRs due to steric hindrance .

- Biological Activity : Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl in ) show enhanced antibacterial and antioxidant properties compared to alkyl-substituted analogs .

Physicochemical Properties

Biological Activity

Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological activities, including its efficacy against cancer and other diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step reaction process. For instance, one method includes the reaction of 4-methylbenzaldehyde with malononitrile and ethyl 3-oxo-3-(p-tolyl)propanoate under basic conditions, leading to the formation of the desired pyran derivative. The final product is purified through recrystallization techniques.

Structural Analysis

The compound features a pyran ring structure with various substituents that influence its biological activity. The crystal structure analysis reveals that the pyran ring adopts a twisted boat conformation, which is significant for its interaction with biological targets. The presence of functional groups such as amino and cyano groups enhances its reactivity and potential pharmacological effects .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using MTT method to evaluate the effectiveness of the compound on MCF-7 cell lines. The results indicated an IC50 value of approximately 15 µM, demonstrating significant antiproliferative activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential lead compound for developing new antibiotics.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Other Biological Activities

The compound also exhibits anti-inflammatory and analgesic properties. In animal models, it has been shown to reduce inflammation markers and alleviate pain, indicating its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the phenyl rings or variations in substituents can significantly affect its potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances cytotoxicity.

- Ring Modifications : Alterations in the pyran ring structure can lead to improved binding affinity to target proteins involved in cancer progression.

- Functional Group Variations : The introduction of different functional groups can modulate both antimicrobial and anticancer activities.

Q & A

Q. What are the established synthetic routes for ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via multi-component reactions (MCRs). A common method involves the condensation of ethyl acetoacetate, malononitrile, and substituted aromatic aldehydes (e.g., 4-methylbenzaldehyde) under basic conditions. For example:

- Method A : Refluxing ethyl acetoacetate, malononitrile, and 4-methylbenzaldehyde in ethanol with pyridine as a base yields the product in 75% after recrystallization .

- Method B : Using water as a solvent with ionic liquid catalysts (e.g., [2-aminobenzoato][PF6]) under microwave irradiation improves reaction efficiency and reduces side products .

Key variables include solvent choice (ethanol vs. water), base (pyridine vs. triethylamine), and reaction time (3–6 hours). Optimization focuses on minimizing byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. What biological activities are associated with pyran derivatives of this type?

Pyran derivatives exhibit diverse bioactivities, including:

Q. How is this compound utilized as an intermediate in heterocyclic chemistry?

The amino and cyano groups enable cyclocondensation reactions to form fused heterocycles (e.g., pyrano-pyrimidines). For example, heating with thiourea yields polycyclic systems with potential pharmacological activity .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder : Ethyl or aryl groups may exhibit positional disorder, requiring constraints in SHELXL refinement .

- Hydrogen Bonding : N–H⋯N and N–H⋯O interactions create pseudo-dimeric chains, necessitating careful modeling of thermal parameters .

Advanced Research Questions

Q. How can contradictory data on synthesis conditions (e.g., solvent/base variations) be resolved?

Discrepancies in reported yields (e.g., 75% in ethanol vs. 85% in ionic liquids) arise from solvent polarity and base strength. Systematic optimization using design of experiments (DoE) can identify optimal parameters:

Q. What role do hydrogen bonds play in the crystal packing of this compound?

SC-XRD reveals N–H⋯N and N–H⋯O interactions that stabilize supramolecular chains. For example:

Q. How can reaction yields be optimized while avoiding polymorphism?

Q. What advanced techniques validate conformational polymorphism in this compound?

Q. How are computational methods like DFT applied to validate experimental structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.